
Ethyl 4-(hexyloxy)benzoate
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Overview
Description
Ethyl 4-(hexyloxy)benzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
Esters are known to undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of an alcohol and a carboxylic acid . In the case of 4-Hexyloxybenzoic acid ethyl ester, this would result in the formation of 4-Hexyloxybenzoic acid and ethanol. The resulting 4-Hexyloxybenzoic acid may then exert its potential antimicrobial effects .
Biochemical Pathways
Esters are known to be involved in various biological processes, including the formation of lipids and the production of certain flavors and aromas
Pharmacokinetics
The molecular weight of the compound is 2222802 , which may influence its bioavailability and distribution within the body
Result of Action
The hydrolysis of this ester would result in the formation of 4-hexyloxybenzoic acid, which may have potential antimicrobial effects
Action Environment
The action of 4-Hexyloxybenzoic acid ethyl ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is known to be influenced by factors such as temperature and pH . Additionally, the presence of water and a catalyst (acid or base) is necessary for the hydrolysis of esters to occur . Therefore, these factors could potentially influence the action, efficacy, and stability of 4-Hexyloxybenzoic acid ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(hexyloxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis reaction with hexyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the conversion rates and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-(hexyloxy)benzoic acid and ethanol
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products:
Oxidation: 4-(hexyloxy)benzoic acid.
Substitution: Various substituted benzoates.
Ester Hydrolysis: 4-(hexyloxy)benzoic acid and ethanol
Scientific Research Applications
Polymer Synthesis
Ethyl 4-(hexyloxy)benzoate is used as a monomer in the synthesis of liquid crystalline polymers (LCPs). These polymers exhibit unique properties such as anisotropic behavior and responsiveness to environmental stimuli. For example, studies have demonstrated that LCPs containing this compound can undergo solid-state polymerization when subjected to low-energy electron beams, leading to enhanced mechanical properties and thermal stability .
Stimuli-Responsive Materials
The compound has been incorporated into stimuli-responsive systems that can change their physical state in response to light or pH changes. Research indicates that supramolecular vesicles formed from this compound can self-assemble and disassemble under UV light irradiation, making them suitable for applications in drug delivery and biosensing .
Drug Delivery Systems
This compound has been investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles that encapsulate therapeutic agents. Studies have shown that these systems can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in physiological environments .
Anti-Juvenile Hormone Activity
In agricultural chemistry, this compound has been studied for its biological activity as an anti-juvenile hormone agent. Research indicates that it can induce precocious metamorphosis in certain insect species, which may be useful for pest control strategies .
Case Study 1: Photodeformable Polymers
A study explored the use of this compound in creating photodeformable polymers that exhibit bending behavior under specific light wavelengths. The polymers demonstrated significant deformation when exposed to UV light, showcasing their potential applications in soft robotics and actuators .
Case Study 2: Supramolecular Vesicles
Another research project focused on the formation of supramolecular vesicles using this compound combined with β-cyclodextrin. The vesicles displayed reversible assembly properties under UV light, indicating their applicability in controlled drug release systems .
Data Tables
Comparison with Similar Compounds
- Ethyl 4-(benzyloxy)benzoate
- Ethyl 4-(methoxy)benzoate
- Ethyl 4-(butoxy)benzoate
Comparison: Ethyl 4-(hexyloxy)benzoate is unique due to its hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where such properties are desirable .
Biological Activity
Anti-Juvenile Hormone Activity
Ethyl 4-(hexyloxy)benzoate and its structural analogs have been shown to exhibit anti-juvenile hormone activity in various insect species, most notably in the silkworm Bombyx mori. These compounds induce precocious metamorphosis, which is a clear sign of juvenile hormone deficiency .
Precocious Metamorphosis-Inducing Activity
The compound demonstrates a dose-dependent ability to induce precocious metamorphosis in B. mori larvae. When applied to 3rd instar larvae, the activity correlates with the applied dose, consistently causing precocious metamorphosis in the 4th larval stage .
Counteraction by Juvenile Hormone Agonists
The anti-JH activity of this compound and its analogs can be fully counteracted by the simultaneous application of juvenile hormone agonists such as methoprene. This provides strong evidence for the compound's mechanism of action as an anti-JH agent .
Structure-Activity Relationship
Research has revealed important structure-activity relationships for this compound and related compounds:
- Ester Group : The ethoxycarbonyl group is essential for anti-JH activity .
- Alkyl Chain Length : Modifications of the alkyl side chain have shown that butyl and isobutyl groups are optimal for high activity .
- Aromatic Substitution : Replacement of the pyridyl moiety with a phenyl group maintains comparable activity, suggesting that the 6-methyl-3-pyridyl moiety is not crucial for anti-JH effects .
This compound and its analogs appear to act through multiple mechanisms:
- Direct Action on Corpora Allata : These compounds inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata .
- Partial JH Antagonism : Some analogs, such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), act as partial JH antagonists targeting larval epidermis .
Biological Effects
The administration of this compound and related compounds results in several observable biological effects:
- Precocious Metamorphosis : Induces early pupation or formation of larval-pupal intermediates .
- JH Esterase Activity : Treatment with these compounds induces hemolymph JH esterase activity in 4th-instar larvae, which is typically observed only in last-instar larvae preparing for pupation .
- Dose-Dependent Effects : At low doses, the compounds induce precocious metamorphosis, while at higher doses, some analogs may exhibit JH-like activity .
Enantiomeric Differences
Some analogs of this compound, such as ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), exhibit enantiomer-specific activities:
Properties
IUPAC Name |
ethyl 4-hexoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-4-2/h8-11H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLLUXUNYYZWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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